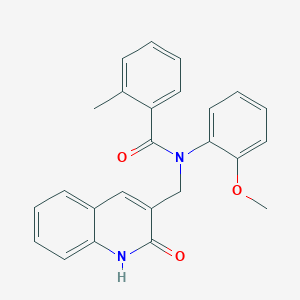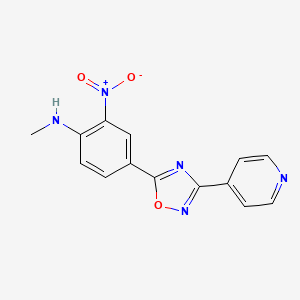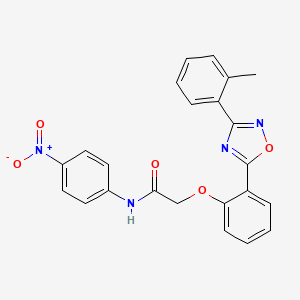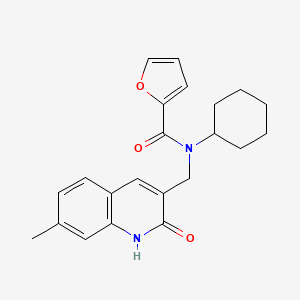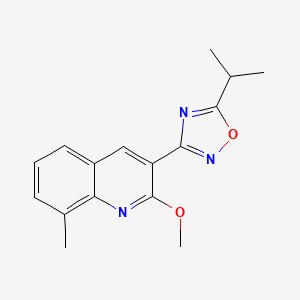
5-isopropyl-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IQ-1S and has a molecular weight of 311.4 g/mol.
作用機序
The mechanism of action of IQ-1S involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this pathway by IQ-1S leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that IQ-1S can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, IQ-1S has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of IQ-1S is its ease of synthesis, making it readily available for research purposes. Additionally, this compound has shown promising results in various preclinical studies, making it a potential candidate for further development. However, one of the limitations of IQ-1S is its low solubility in water, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for the research on IQ-1S. One of the most important directions is the evaluation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Moreover, the development of more efficient synthesis methods and analogs of IQ-1S may lead to the discovery of more potent and selective compounds with improved bioavailability and efficacy.
In conclusion, IQ-1S is a promising compound with potential applications in various scientific fields. Its inhibition of the Wnt/β-catenin signaling pathway makes it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully explore the potential of this compound and its analogs.
合成法
IQ-1S can be synthesized using a simple and efficient method. One of the most commonly used methods involves the reaction of 2-methoxy-8-methylquinoline-3-carboxylic acid with isopropylamine and thionyl chloride to form the corresponding amide. This amide is then reacted with hydroxylamine hydrochloride and acetic anhydride to obtain the final product, IQ-1S.
科学的研究の応用
IQ-1S has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of IQ-1S is in the field of cancer research. Studies have shown that IQ-1S can inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is known to play a crucial role in the development and progression of various types of cancer.
特性
IUPAC Name |
3-(2-methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)15-18-14(19-21-15)12-8-11-7-5-6-10(3)13(11)17-16(12)20-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFATQZBSFFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
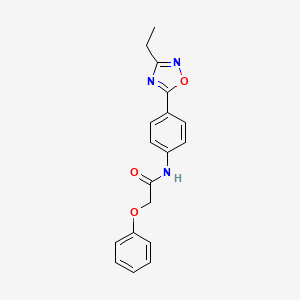
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)




![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
